-Formyl-1H-indazole-3-carboxylic acid is a heterocyclic molecule, containing nitrogen atoms within a ring structure. Several methods have been reported for its synthesis in scientific literature, often involving the reaction of various starting materials like hydrazides, aldehydes, and carboxylic acids.
Researchers have also employed various techniques to characterize the structure and properties of 4-Formyl-1H-indazole-3-carboxylic acid, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Scientific studies have explored the potential applications of 4-Formyl-1H-indazole-3-carboxylic acid in various fields, including:
4-Formyl-1H-indazole-3-carboxylic acid is a heterocyclic organic compound characterized by a fused indazole ring structure with a formyl group and a carboxylic acid functional group. Its molecular formula is C₉H₆N₂O₃, and it has a molecular weight of approximately 190.16 g/mol. The compound exhibits a density of 1.6 g/cm³ and a boiling point of around 521.9 °C at 760 mmHg, indicating its stability under high temperatures .
These reactions are significant for synthesizing derivatives with varied biological activities.
The biological activity of 4-Formyl-1H-indazole-3-carboxylic acid has been explored in several studies. It exhibits potential:
Several methods have been reported for synthesizing 4-Formyl-1H-indazole-3-carboxylic acid:
These methods allow for the production of the compound with varying degrees of purity and yield.
4-Formyl-1H-indazole-3-carboxylic acid finds applications in several fields:
Interaction studies involving 4-Formyl-1H-indazole-3-carboxylic acid have focused on its binding affinity with various biological targets:
These interactions provide insights into its therapeutic potential and guide future research directions.
Several compounds share structural similarities with 4-Formyl-1H-indazole-3-carboxylic acid. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Formyl-1H-indazole-4-carboxylic acid | C₉H₆N₂O₃ | Similar structure but different functional groups |
| 4-Fluoro-3-formyl-1H-indazole-6-carboxylic acid | C₉H₅FN₂O₃ | Contains fluorine; may exhibit different reactivity |
| 5-Methylindazole-4-carboxylic acid | C₉H₉N₃O₂ | Methyl substitution alters properties significantly |
4-Formyl-1H-indazole-3-carboxylic acid is unique due to its specific arrangement of functional groups that confer distinct biological activities and chemical reactivity compared to similar compounds. Its potential applications in pharmaceuticals make it particularly noteworthy in medicinal chemistry research.
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